3-(4-Bromophenyl)-1-O-tolyl-1H-pyrazole-5-carboxylic acid
Description
3-(4-Bromophenyl)-1-O-tolyl-1H-pyrazole-5-carboxylic acid is a pyrazole-based heterocyclic compound featuring a 4-bromophenyl group at position 3, an ortho-tolyl (O-tolyl) group at position 1, and a carboxylic acid substituent at position 5 of the pyrazole ring (Figure 1) . Pyrazole derivatives are widely studied for pharmaceutical applications, including anti-inflammatory, antimicrobial, and anticancer activities .
Properties
CAS No. |
618102-67-3 |
|---|---|
Molecular Formula |
C17H13BrN2O2 |
Molecular Weight |
357.2 g/mol |
IUPAC Name |
5-(4-bromophenyl)-2-(2-methylphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C17H13BrN2O2/c1-11-4-2-3-5-15(11)20-16(17(21)22)10-14(19-20)12-6-8-13(18)9-7-12/h2-10H,1H3,(H,21,22) |
InChI Key |
AQGKKQBMXIIJLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-1-O-tolyl-1H-pyrazole-5-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the bromophenyl and tolyl substituents. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions. The bromophenyl group can be introduced via electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) as the brominating agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Route A: Pyrazole Ring Formation via Cyclization
Pyrazole rings are typically formed through cyclization reactions involving diketones and hydrazines. For example, in a related synthesis, 4-(4-bromophenyl)-2,4-dioxobutanoic acid undergoes Claisen condensation with diethyl oxalate to form a diketone intermediate, followed by reaction with thiosemicarbazide to yield a pyrazole derivative . A similar approach could be adapted for this compound:
-
Step 1 : Claisen condensation of 4-bromoacetophenone with diethyl oxalate to form a diketone.
-
Step 2 : Reaction with a hydrazine derivative (e.g., thiosemicarbazide) in ethanol under reflux to cyclize the pyrazole ring.
| Reagents/Conditions | Step | Product | Citation |
|---|---|---|---|
| Diethyl oxalate, p-TsOH | Claisen condensation | Diketone intermediate | |
| Thiosemicarbazide, ethanol, reflux | Cyclization | Pyrazole core |
Spectroscopic Data
Pyrazole derivatives are typically characterized using ¹H NMR , ¹³C NMR , and IR spectroscopy . For example, a related compound (3-(4-bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid) shows:
-
¹H NMR : δ = 3.50 d, 3.64 d (2H), 6.33 (s, 1H), 7.60–7.97 (m, 2H), 7.68 (d, 2H), 7.79 (d, 2H), 8.15 (d, 2H), 8.39 (s, 1H), 13.47 (br.s, 1H).
-
¹³C NMR : δ = 41.9, 83.5, 124.0, 128.8, 129.5, 131.6, 150.2, 169.1, 175.7, 183.3.
X-ray Diffraction
Pyrazole derivatives often crystallize in centrosymmetric space groups (e.g., P21/c), enabling unambiguous structural confirmation. For example, a related pyrazole compound was analyzed via X-ray diffraction (CCDC 2310650), confirming its racemic nature and molecular geometry .
Carboxylic Acid Functionalization
Pyrazole carboxylic acids can undergo condensation reactions with amines or alcohols. For instance, oseltamivir phosphate was condensed with pyrazolecarboxylic acids using HATU/DIPEA methodology . Potential reactions for the target compound include:
-
Amide bond formation : Reaction with amines under coupling conditions.
-
Esterification : Conversion to esters using alcohols and acid catalysts.
Substituent Reactivity
-
Bromine substitution : The 4-bromophenyl group could undergo substitution (e.g., Suzuki coupling) to introduce additional functionality.
-
O-tolyl group : The tolyl group may participate in alkylation or oxidation reactions, depending on the solvent and catalysts.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including 3-(4-Bromophenyl)-1-O-tolyl-1H-pyrazole-5-carboxylic acid, in cancer therapy. Pyrazole compounds are known to exhibit significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : These compounds often inhibit specific kinases involved in cancer cell proliferation and survival, leading to apoptosis (programmed cell death). For instance, derivatives have shown promising results against A549 (lung cancer) and MCF-7 (breast cancer) cell lines with IC50 values indicating effective inhibition of cell growth .
-
Case Studies :
- A study demonstrated that a related pyrazole compound displayed an IC50 of 0.39 µM against HCT116 cells, showcasing its potential as a lead compound for further development .
- Another derivative showed significant activity with IC50 values as low as 0.01 µM against MCF7 cells, suggesting high potency .
Anti-inflammatory Properties
The pyrazole scaffold is also recognized for its anti-inflammatory effects. Compounds in this category can inhibit the production of pro-inflammatory cytokines and enzymes.
- Research Findings : In vitro studies have indicated that certain pyrazole derivatives can reduce inflammation markers significantly, contributing to their therapeutic efficacy in conditions such as arthritis and other inflammatory diseases .
Synthesis and Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazole derivatives.
- Synthesis : The synthesis of 3-(4-Bromophenyl)-1-O-tolyl-1H-pyrazole-5-carboxylic acid involves multi-step reactions starting from simpler precursors through methods such as Claisen condensation and subsequent functionalization .
- SAR Insights : Modifications to the bromophenyl and tolane groups can significantly influence biological activity, allowing researchers to tailor compounds for improved potency and selectivity against cancer cells or inflammatory pathways .
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-1-O-tolyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π stacking interactions with aromatic residues in proteins, while the pyrazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of structurally related pyrazole derivatives, emphasizing substituent effects on properties and bioactivity.
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Properties
Electronic Effects: The 4-bromophenyl group introduces electron-withdrawing effects, enhancing electrophilic reactivity compared to non-halogenated analogues. This is critical in interactions with biological targets (e.g., enzyme active sites) .
Steric and Solubility Considerations :
- The O-tolyl group in the target compound increases steric bulk compared to simpler derivatives (e.g., 3-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid), likely reducing solubility in aqueous media but improving membrane permeability .
- Carboxylic acid positioning (position 3 vs. 5) influences hydrogen-bonding networks. For example, 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid may exhibit weaker intermolecular interactions due to the methyl group at position 5 .
Biological Activity :
- Pyrazole derivatives with 4-bromophenyl groups have demonstrated anti-inflammatory activity (e.g., oxadiazole derivatives in suppressed carrageenan-induced edema by ~60%) .
- Thiazole and triazole hybrids () show antimicrobial activity, suggesting that the target compound’s O-tolyl and carboxylic acid groups could be optimized for similar applications .
Crystallographic and Hydrogen-Bonding Analysis
- X-ray diffraction studies of related compounds (e.g., ) reveal that carboxylic acid groups facilitate centrosymmetric crystal packing via O–H···O hydrogen bonds .
- The absence of crystallographic data for the target compound limits direct comparisons, but the use of SHELX programs () for structure refinement is standard in such analyses .
Biological Activity
3-(4-Bromophenyl)-1-O-tolyl-1H-pyrazole-5-carboxylic acid (CAS No. 618102-67-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H13BrN2O2
- Molecular Weight : 357.2 g/mol
- Boiling Point : 549.4 ± 45.0 °C (predicted)
- Density : 1.47 ± 0.1 g/cm³ (predicted)
- pKa : 3.17 ± 0.36 (predicted) .
The biological activity of 3-(4-Bromophenyl)-1-O-tolyl-1H-pyrazole-5-carboxylic acid has been linked to its interaction with various molecular targets, particularly in cancer therapy. Its structure, which includes a bromophenyl group, suggests potential interactions with receptors involved in cell signaling pathways.
Anticancer Activity
Recent studies have indicated that compounds similar to 3-(4-Bromophenyl)-1-O-tolyl-1H-pyrazole-5-carboxylic acid exhibit significant cytotoxic effects against various cancer cell lines. For example, related pyrazole derivatives have shown promising results against:
- Human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231)
- Acute lymphoblastic leukemia cell lines (CEM-13 and MT-4)
The mechanism often involves the induction of apoptosis, where the compound triggers caspase activation leading to programmed cell death .
Study Overview
A study published in the Journal of Medicinal Chemistry investigated the cytotoxic effects of pyrazole derivatives on cancer cells. The findings revealed that certain derivatives had IC50 values lower than traditional chemotherapeutics like doxorubicin, indicating enhanced efficacy .
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.65 | Apoptosis via caspase activation |
| Compound B | MDA-MB-231 | 2.41 | Cell cycle arrest at G1 phase |
| 3-(4-Bromophenyl)-1-O-tolyl-1H-pyrazole-5-carboxylic acid | U937 | TBD | TBD |
Flow Cytometry Analysis
Flow cytometry assays demonstrated that compounds related to 3-(4-Bromophenyl)-1-O-tolyl-1H-pyrazole-5-carboxylic acid effectively induced apoptosis in a dose-dependent manner across multiple cancer cell lines . This provides evidence for their potential use as anticancer agents.
Additional Biological Activities
Beyond anticancer properties, pyrazole derivatives have been explored for other biological activities, including:
- Antimicrobial Effects : Some studies suggest that these compounds may possess antibacterial and antifungal properties.
- Anti-inflammatory Activity : There is preliminary evidence indicating potential anti-inflammatory effects, warranting further investigation.
Q & A
Q. How to design analogs for improved pharmacokinetic properties without compromising activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
